molecular formula C22H21NO2 B5526472 2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide

2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B5526472
M. Wt: 331.4 g/mol
InChI Key: ZUSQAQBAYGEDEN-UHFFFAOYSA-N
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Description

2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.157228913 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Formulation and Drug Development

Research into compounds with similar structures has been focused on their potential pharmaceutical applications. For instance, studies have explored the chemoselective acetylation of phenol derivatives, highlighting the utility of specific acetamide compounds as intermediates in the synthesis of drugs, including antimalarial medications. The optimization of reaction conditions, such as the use of different acyl donors and temperatures, has been a particular focus, underscoring the role these compounds can play in developing more efficient drug synthesis processes (Magadum & Yadav, 2018).

Synthesis and Chemical Reactions

The versatility of acetamide derivatives in chemical synthesis has been demonstrated through various studies. For example, the development of new synthetic methodologies using acetamide groups allows for regioselective activation and subsequent coupling reactions. This research shows the acetamide group's role as a quasi-leaving group in palladium-catalyzed C-C-coupling reactions, indicating potential pathways for synthesizing complex organic molecules and potential applications in material science and drug development (Schmidt et al., 2015).

Material Science

Acetamide derivatives have also been explored for their applications in material science, particularly in the synthesis of novel compounds with potential optical properties. Research into pyrone derivatives, for instance, has combined structural analysis with computational studies to understand these compounds' properties better. Such studies highlight the potential of acetamide derivatives in developing new materials with specific optical characteristics, which could have applications in electronics, photonics, and as chemical sensors (Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

Further research has been conducted into the antimicrobial and antifungal properties of acetamide derivatives. For example, the synthesis and biological assessment of certain acetamide compounds have shown significant activity against bacterial and fungal species. This line of research is crucial for developing new antimicrobial agents, particularly in light of increasing resistance to existing drugs. The exploration of these compounds' hemolytic activity also contributes to our understanding of their potential therapeutic index and safety profile (Gul et al., 2017).

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-3-7-18(8-4-16)19-9-13-21(14-10-19)25-15-22(24)23-20-11-5-17(2)6-12-20/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQAQBAYGEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.